4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-ethyl-5-hydroxy-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one , belongs to the class of pyrrolopyrazoles. Its chemical structure features a pyrrolopyrazole core with an ethoxyphenyl group and a hydroxyethyl group. Let’s break down its name:
4-(4-ethoxyphenyl): The ethoxyphenyl group is attached at the 4-position of the pyrrolopyrazole ring.
5-(2-hydroxyethyl): The hydroxyethyl group is attached at the 5-position.
3-(2-hydroxyphenyl): The hydroxyphenyl group is attached at the 3-position.
4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: The core structure consists of a dihydropyrrolopyrazole ring fused with a pyrazolone ring.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of an appropriate aldehyde (such as 4-ethoxybenzaldehyde) with a hydrazine derivative (e.g., hydrazine hydrate) under acidic conditions. The resulting intermediate undergoes cyclization to form the pyrrolopyrazole ring system.
Industrial Production:: Industrial-scale production typically involves multistep processes, starting from commercially available starting materials. Optimization of reaction conditions, purification, and scalability are crucial for efficient production.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the hydroxyl groups to ketones or other functional groups.
Reduction: Reduction of the pyrazolone ring can yield the corresponding dihydropyrrolopyrazole.
Substitution: Substitution reactions at the phenyl or ethoxy groups can modify the compound.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield ketones, while reduction leads to the dihydropyrrolopyrazole form.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: As a versatile scaffold, it can serve as a building block for designing new compounds.
Industry: Its unique structure may have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
While there are related pyrrolopyrazoles, this compound’s specific combination of substituents sets it apart. Similar compounds include :
- 4-(4-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 4-(4-hydroxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O4/c1-2-28-14-9-7-13(8-10-14)20-17-18(15-5-3-4-6-16(15)26)22-23-19(17)21(27)24(20)11-12-25/h3-10,20,25-26H,2,11-12H2,1H3,(H,22,23) |
InChI Key |
KRFWRUQOPREVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
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